2-Propyl-6-heptenoic acid

Description

Properties

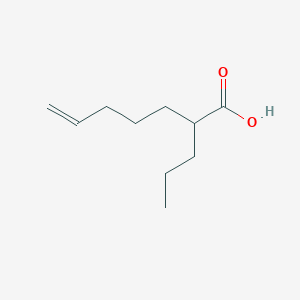

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-propylhept-6-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-8-9(7-4-2)10(11)12/h3,9H,1,4-8H2,2H3,(H,11,12) |

InChI Key |

RGJRCYPXGGEZHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCC=C)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has shown interest in 2-propyl-6-heptenoic acid due to its potential as a precursor for drug synthesis and as an active pharmaceutical ingredient (API). Its derivatives have been investigated for anti-inflammatory properties and other therapeutic effects.

Case Study: Anti-inflammatory Effects

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity. The compounds were tested in vitro on various cell lines, showing a reduction in pro-inflammatory cytokines such as IL-6 and IL-8. This suggests potential applications in treating inflammatory diseases .

Food Science Applications

In food science, this compound has been evaluated for its flavoring properties. The compound's unique aroma profile can enhance food products, making it valuable in the development of flavoring agents.

Flavoring Group Evaluation

Research conducted by the European Food Safety Authority assessed various flavoring compounds, including those derived from this compound. The findings indicated that these compounds could be safely used within specified limits in food products, contributing to flavor enhancement without adverse health effects .

Chemical Synthesis and Industrial Applications

In chemical synthesis, this compound serves as a building block for various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including:

- Iodo-lactonization : This process transforms the acid into lactones, which are useful in creating cyclic compounds with pharmaceutical applications.

- Electrochemical reactions : The compound's ability to undergo oxidation makes it suitable for developing new synthetic pathways in organic chemistry .

Data Table: Summary of Applications

Comparison with Similar Compounds

Research Findings and Limitations

Available Data :

- Analogous compounds (e.g., 6-heptenoic acid) demonstrate applications in lipid metabolism studies and polymer precursors, but extrapolation to this compound is speculative without experimental data.

Critical Knowledge Gaps:

Spectral Data : NMR, IR, or mass spectrometry for structural confirmation.

Thermodynamic Properties : Melting/boiling points, solubility in solvents.

Biological Activity : Antimicrobial, anti-inflammatory, or enzymatic interactions.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-Propyl-6-heptenoic acid in synthetic chemistry research?

- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and infrared (IR) spectroscopy to identify functional groups. For quantification, employ high-performance liquid chromatography (HPLC) with UV-Vis detection. Validate methods using certified reference standards and replicate analyses to minimize instrumental variability .

Q. How should researchers design experiments to optimize the synthesis of this compound?

- Methodological Answer: Apply a factorial design of experiments (DoE) to evaluate variables such as catalyst type (e.g., acid/base catalysts), reaction temperature, and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize yield by adjusting molar ratios of reactants. Include control experiments to isolate the impact of each variable and validate reproducibility across three independent trials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Implement engineering controls (e.g., fume hoods) to limit inhalation exposure. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Establish emergency showers and eye-wash stations. Monitor airborne concentrations via air sampling and adhere to OSHA standards (29 CFR 1910.1020) for chemical exposure records. Conduct hazard training sessions for all personnel .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer: Perform density functional theory (DFT) calculations to model transition states and reaction pathways. Use software like Gaussian or ORCA to simulate interactions between the compound and catalysts (e.g., organocatalysts or metal complexes). Validate predictions experimentally by comparing calculated activation energies with kinetic data from Arrhenius plots .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, cell line variability). Replicate experiments under standardized conditions, including negative controls. Apply statistical tools like ANOVA to assess inter-study variability. Publish raw datasets with metadata (e.g., instrument calibration logs) to enhance reproducibility .

Q. How can researchers design a robust sampling strategy to assess environmental degradation products of this compound?

- Methodological Answer: Use stratified random sampling to collect soil/water samples from contaminated sites. Preserve samples at 4°C to prevent degradation. Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for analyte isolation. Quantify degradation products via tandem mass spectrometry (LC-MS/MS) and validate recovery rates using spiked matrices. Report sampling locations, times, and preprocessing steps in detail .

Q. What ethical considerations are essential when studying this compound in pharmacological models?

- Methodological Answer: Follow institutional animal care guidelines (e.g., IACUC protocols) for in vivo studies. For human cell lines, obtain informed consent if using donor-derived materials. Disclose conflicts of interest in publications and ensure data anonymization. Reference ethical frameworks like the Declaration of Helsinki in methodology sections .

Methodological Guidelines for Reporting Data

- Data Tables: Include columns for replicate measurements, standard deviations, and confidence intervals. Use footnotes to explain abbreviations or non-standard conditions .

- Statistical Analysis: Apply error propagation models to account for sampling and analytical uncertainties. Use tools like R or Python for multivariate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.